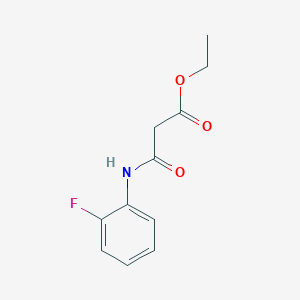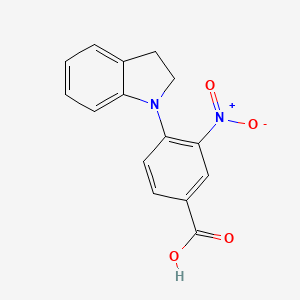
Methyl 3-chloro-4-prop-2-enoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-prop-2-enoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-prop-2-enoxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-chloro-4-hydroxybenzoate is then reacted with allyl bromide under basic conditions to introduce the allyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-prop-2-enoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-prop-2-enoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-4-prop-2-enoxybenzoate involves its interaction with specific molecular targets. The chloro and allyloxy groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-4-hydroxybenzoate: Lacks the allyloxy group, making it less reactive in certain transformations.
Methyl 4-chloro-3-[(prop-2-en-1-yl)oxy]benzoate: Isomeric compound with different substitution pattern, affecting its reactivity and applications.
Methyl 3-bromo-4-[(prop-2-en-1-yl)oxy]benzoate: Similar structure but with a bromo substituent, which can influence its chemical behavior.
Uniqueness
Methyl 3-chloro-4-prop-2-enoxybenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
methyl 3-chloro-4-prop-2-enoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKTDHSNAQYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535231 |
Source


|
| Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65650-43-3 |
Source


|
| Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














